molecular formula C25H26N4O4S2 B12153083 2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12153083
M. Wt: 510.6 g/mol
InChI Key: ILPFQPFELOOVQN-HKWRFOASSA-N
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Description

4H-Pyrido[1,2-a]pyrimidin-4-one Scaffold Configuration

The compound’s central framework is derived from the 4H-pyrido[1,2-a]pyrimidin-4-one bicyclic system, a fused heterocycle comprising a pyridine ring (six-membered, nitrogen-containing) fused to a pyrimidinone ring (six-membered with two nitrogen atoms and a ketone group). The pyrido[1,2-a]pyrimidin-4-one scaffold is characterized by:

  • Ring fusion : The pyridine nitrogen (position 1) is adjacent to the pyrimidinone ring’s nitrogen at position 2, creating a bicyclic system with a bridgehead nitrogen.
  • Substitution pattern : The ketone group at position 4 of the pyrimidinone ring introduces a reactive site for functionalization. In the target compound, this position remains unsubstituted, preserving the 4-oxo group.
  • Aromaticity : The pyridine ring retains aromaticity, while the pyrimidinone ring exhibits partial conjugation due to the ketone’s electron-withdrawing effects.

The scaffold’s numbering follows IUPAC conventions for fused heterocycles, with priority given to the pyrimidinone ring due to its higher heteroatom count.

Thiazolidin-4-one Ring Substitution Patterns

A thiazolidin-4-one ring is appended to the pyrido[1,2-a]pyrimidin-4-one core via a methylidene bridge. This five-membered heterocycle features:

  • Sulfur and nitrogen atoms : Positioned at C2 and N3, respectively, with a thiocarbonyl group (C=S) at C2 and a ketone (C=O) at C4.
  • Substituents :
    • A 2-phenylethyl group at N3, introducing hydrophobic character.
    • A (Z)-configured methylidene bridge at C5, connecting to the pyrido[1,2-a]pyrimidin-4-one system.

      This substitution pattern aligns with synthetic routes involving C-H functionalization and cross-coupling strategies observed in analogous thiazolidin-4-one derivatives.

Functional Group Architecture

Z-Configuration Analysis of Methylidene Bridge

The methylidene bridge (C=CH–) linking the thiazolidin-4-one and pyrido[1,2-a]pyrimidin-4-one systems exhibits Z-configuration , determined by:

  • Cahn–Ingold–Prelog priorities :
    • Higher-priority groups:
      • Thiazolidin-4-one ring (due to sulfur’s atomic number, Z=16) vs. pyrido[1,2-a]pyrimidin-4-one (nitrogen, Z=7).
    • Orientation: The higher-priority thiazolidin-4-one and pyrido[1,2-a]pyrimidin-4-one groups reside on opposite sides of the double bond, satisfying the Z (zusammen) designation.
  • Stereoelectronic effects : The Z-configuration minimizes steric clash between the thiazolidin-4-one’s phenylethyl group and the pyrido[1,2-a]pyrimidin-4-one’s methyl substituent.

Phenylethyl-Thioxo Substituent Spatial Arrangement

The 3-(2-phenylethyl)-2-thioxo substituents on the thiazolidin-4-one ring create a sterically congested environment:

  • Phenylethyl group : Extends axially from N3, positioning the phenyl ring perpendicular to the thiazolidin-4-one plane to avoid conjugation with the thiocarbonyl group.
  • Thiocarbonyl (C=S) : Engages in weak hydrogen bonding with the pyrido[1,2-a]pyrimidin-4-one’s N-H group, as evidenced by analogous systems.
  • Torsional strain : Mitigated by the thiazolidin-4-one ring’s puckered conformation, which accommodates the bulky phenylethyl substituent.

Hydroxyethoxyethyl Amino Side Chain Conformation

The 2-{[2-(2-hydroxyethoxy)ethyl]amino} substituent at position 2 of the pyrido[1,2-a]pyrimidin-4-one scaffold adopts a gauche conformation :

  • Hydrogen-bonding network : The terminal hydroxyl group forms intramolecular hydrogen bonds with the adjacent ether oxygen, stabilizing the folded structure.
  • Solvent accessibility : The hydrophilic hydroxyethoxyethyl chain extends away from the aromatic cores, enhancing aqueous solubility compared to unsubstituted analogs.
  • Rotational freedom : The ethylenediamine linker allows conformational flexibility, enabling adaptation to biological targets.

Structural Summary Table

Component Key Features References
Pyrido[1,2-a]pyrimidin-4-one Bicyclic, bridgehead nitrogen, 4-oxo group, methyl at C7
Thiazolidin-4-one 2-Thioxo, 4-oxo, N3-(2-phenylethyl), Z-methylidene bridge at C5
Hydroxyethoxyethyl chain Gauche conformation, intramolecular H-bonding, enhanced hydrophilicity

Properties

Molecular Formula

C25H26N4O4S2

Molecular Weight

510.6 g/mol

IUPAC Name

(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H26N4O4S2/c1-17-7-8-21-27-22(26-10-13-33-14-12-30)19(23(31)29(21)16-17)15-20-24(32)28(25(34)35-20)11-9-18-5-3-2-4-6-18/h2-8,15-16,26,30H,9-14H2,1H3/b20-15-

InChI Key

ILPFQPFELOOVQN-HKWRFOASSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NCCOCCO)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)NCCOCCO)C=C1

Origin of Product

United States

Preparation Methods

CuI-Catalyzed C–N Bond Formation

A tandem CuI-catalyzed C–N bond formation and intramolecular amidation enables the synthesis of multi-substituted pyrido[1,2-a]pyrimidin-4-ones from 2-halopyridine and (Z)-3-amino-3-arylacrylate esters. This method operates under mild conditions (130°C, DMF) and tolerates diverse substituents, including methyl groups at the 7-position.

Substrate Catalyst Conditions Yield Reference
2-BromopyridineCuIDMF, 130°C, 24 hr75–90%
(Z)-3-Amino-3-arylacrylatesCuIDMF, 130°C, 24 hr75–90%

Heteropolyacid-Catalyzed Cyclization

Aluminium-exchanged tungstophosphoric acid salts (AlₓH₃₋ₓPW₁₂O₄₀) catalyze the synthesis of pyrido[1,2-a]pyrimidinones under mild conditions. These catalysts introduce Lewis acid sites, enhancing reaction efficiency.

Catalyst Substrate Conditions Yield Reference
Al₃PW₁₂O₄₀Aminopyridine derivatives80°C, ethanol, 6 hr>90%

One-Step Cyclization with Chlorotrimethylsilane

A one-step protocol using 3-formylchromone and 2-methylpyrimidin-4(3H)-ones in the presence of chlorotrimethylsilane forms fused pyrido[1,2-a]pyrimidin-4-ones. This method is efficient for diversifying substituents.

Thiazolidinone Moiety Preparation

The 4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene group is synthesized via cyclocondensation or Knoevenagel condensation.

Cyclocondensation of Thiosemicarbazides

Thiazolidinone derivatives are formed by reacting thiosemicarbazides with α-halocarbonyl compounds. This method introduces the 2-thioxo group and 4-oxo moiety.

Reagents Conditions Product Yield Reference
Thiosemicarbazide + α-bromoacetophenoneEthanol, reflux, 4 hr4-Oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene60–70%

Knoevenagel Condensation

The thiazolidinone moiety undergoes Knoevenagel condensation with aldehydes to form the exocyclic double bond. Piperidine or l-proline catalyzes the reaction, favoring the Z-configuration.

Catalyst Solvent Conditions Z:E Ratio Yield Reference
PiperidineEthanolReflux, 6 hr95:585%
l-ProlineToluene100°C, 12 hr90:1080%

Condensation and Stereochemical Control

The pyrido[1,2-a]pyrimidin-4-one core is functionalized at the 3-position via Knoevenagel condensation with the preformed thiazolidinone aldehyde. The Z-configuration is critical for biological activity.

Reaction Mechanism

The 3-position of the pyrido core is activated (e.g., via formylation) to undergo nucleophilic attack by the thiazolidinone aldehyde. Steric and electronic factors favor the Z-isomer.

Optimized Conditions

Core Derivative Thiazolidinone Aldehyde Base Conditions Z-Selectivity Yield Reference
7-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one4-Oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene aldehydeSodium acetateEthanol, reflux, 8 hr>95%78%

Functionalization at the 2-Position

The 2-amino group is introduced via nucleophilic substitution or reductive amination.

Nucleophilic Substitution

A leaving group (e.g., Cl) at the 2-position is replaced by [2-(2-hydroxyethoxy)ethyl]amine under basic conditions.

Core Derivative Amine Base Conditions Yield Reference
2-Chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one[2-(2-Hydroxyethoxy)ethyl]amineK₂CO₃DMF, 80°C, 12 hr85%

Reductive Amination

For non-halogenated cores, reductive amination with the amine and a reducing agent (e.g., NaBH₃CN) is employed.

Final Assembly and Purification

The final compound is purified via recrystallization or chromatography.

Purification Techniques

Method Solvent System Purity Reference
Column chromatographyEthyl acetate/hexane (3:1)>95%
RecrystallizationEthanol/water (1:1)>95%

Key Challenges and Solutions

  • Stereochemical Purity : Achieved via catalyst selection (e.g., piperidine) and solvent polarity.

  • Core Stability : Pyrido[1,2-a]pyrimidinones are prone to hydrolysis; inert atmospheres and anhydrous conditions mitigate degradation.

Comparative Analysis of Methods

Method Advantages Limitations Reference
CuI-CatalyzedHigh yield, broad substrate scopeRequires transition metal catalysts
Heteropolyacid-CatalyzedEco-friendly, reusable catalystsLimited to specific substrates
Knoevenagel CondensationExcellent Z-selectivitySensitive to reaction temperature

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl or thioxo groups, potentially yielding alcohols or thiols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the amino or hydroxy groups, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, it may serve as a probe or inhibitor for studying enzyme functions or signaling pathways.

Medicine

Potential medicinal applications include its use as a lead compound for drug development, targeting specific diseases or conditions.

Industry

In industrial applications, it may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors.

Comparison with Similar Compounds

Core Modifications: Pyrido[1,2-a]pyrimidin-4-one Derivatives

The pyrido[1,2-a]pyrimidin-4-one scaffold is widely explored for its fluorescent and bioactive properties. Key comparisons include:

Compound Position 2 Substituent Position 7 Substituent Thiazolidinone Substituent Notable Properties
Target Compound 2-(2-hydroxyethoxy)ethylamino Methyl (Z)-3-(2-phenylethyl) Enhanced solubility, planar Z-configuration
Compound 2-hydroxyethylamino Methyl (Z)-3-(1-phenylethyl) Steric hindrance from 1-phenylethyl may reduce binding affinity
Compounds Methoxy, piperazine derivatives Piperazine, methyl N/A Varied substituents enable kinase inhibition or antimicrobial activity
Compound Chloro, fluoro Isopropyl N/A Halogens increase electronegativity; isopropyl adds steric bulk

Key Findings :

  • The hydroxyethoxyethylamino group in the target compound improves water solubility compared to simpler amines (e.g., 2-hydroxyethylamino in ) or hydrophobic groups (e.g., methoxy in ) .
  • 7-Methyl substitution may reduce metabolic degradation compared to bulkier groups like piperazine .

Thioxo-Thiazolidinone Modifications

The thioxo-thiazolidinone (rhodanine) moiety is a redox-active scaffold with applications in medicinal chemistry. Comparisons include:

Compound Thiazolidinone Substituent Configuration Notable Properties
Target Compound 3-(2-phenylethyl) Z Planar geometry for target binding; phenylethyl enhances lipophilicity
Compounds Azulen-1-ylmethylene Z Electrochemical activity influenced by aromatic substituents
Compound 2-acetoxybenzylidene N/A Benzylidene group enables π-π stacking interactions

Key Findings :

  • The Z-configuration in the target compound aligns with rhodanine derivatives known for redox activity and metal chelation .

Biological Activity

The compound 2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential for various biological activities. Its unique structural features, including a pyrido[1,2-a]pyrimidine framework and a thiazolidinone moiety, suggest interactions with multiple biological targets, making it a candidate for pharmaceutical applications.

Molecular Formula and Weight

  • Molecular Formula : C24H27N3O4S2
  • Molecular Weight : 515.6 g/mol

Structural Features

The compound features:

  • A hydroxyethoxy group which may enhance solubility and bioavailability.
  • A thiazolidinone structure known for its diverse biological activities.
  • Multiple functional groups that facilitate interactions with biological macromolecules.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The thiazolidinone moiety may interact with specific enzymes, leading to inhibition or modulation of their activity.
  • Receptor Interaction : Potential binding to receptors involved in various signaling pathways, influencing physiological responses.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance:

  • Compounds containing thiazolidinone rings have shown moderate to significant antibacterial and antifungal activities. This suggests that the target compound may also possess similar effects.

Anticancer Potential

Research into related compounds indicates potential anticancer activity through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation by interfering with cell cycle progression.

Neuroprotective Effects

Some derivatives of pyrido[1,2-a]pyrimidines have been studied for neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease. The compound's ability to modulate neurotransmitter systems could be significant.

Case Study 1: Antimicrobial Screening

A study on related thiazolidinone compounds demonstrated:

  • Inhibition Zones : Compounds were tested against various bacterial strains (e.g., E. coli, S. aureus). Results showed significant zones of inhibition indicating effective antimicrobial activity.
CompoundBacterial StrainInhibition Zone (mm)
AE. coli15
BS. aureus20

Case Study 2: Anticancer Activity

In vitro studies on structurally similar compounds have shown:

  • Cell Viability Assays : Compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer properties.
CompoundCell LineIC50 (µM)
CMCF-7 (Breast)5.4
DHeLa (Cervical)3.8

Case Study 3: Neuroprotective Effects

Research has indicated that certain pyrido[1,2-a]pyrimidine derivatives can protect neurons from oxidative stress:

  • Neuroprotection Assay : The compound was tested in models of oxidative stress, showing reduced neuronal death compared to controls.

Q & A

Basic: How can researchers optimize the synthesis of this compound?

Methodological Answer:
The synthesis involves multi-step reactions, including:

  • Core Formation : Constructing the pyrido[1,2-a]pyrimidin-4-one core via condensation reactions under reflux conditions (e.g., 80–100°C in ethanol or DMF) .
  • Substituent Introduction : Introducing the thiazolidin-5-ylidene group via Knoevenagel condensation, requiring precise pH control (pH 6–7) and catalysts like piperidine .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for Z-configuration stabilization .
    Key Tip : Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 7:3 to 1:1) to separate impurities, especially stereoisomers .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol-water mixtures) to obtain high-purity crystals. Single-crystal X-ray diffraction (as in ) confirms structural integrity post-purification .

Basic: How should researchers characterize the compound’s structural conformation?

Methodological Answer:

  • X-ray Crystallography : Resolve the Z-configuration of the thiazolidin-5-ylidene group and confirm intramolecular hydrogen bonding (e.g., N–H···O interactions) .
  • Spectroscopic Analysis :
    • NMR : Assign peaks for the hydroxyethoxyethylamino group (δ 3.5–4.0 ppm for –OCH2CH2–) and thioxo moiety (δ 160–165 ppm in 13C NMR) .
    • FT-IR : Identify ν(C=O) at ~1700 cm⁻¹ and ν(C=S) at ~1250 cm⁻¹ .

Advanced: How can computational methods improve experimental design for synthesizing analogs?

Methodological Answer:
Adopt the ICReDD framework ( ):

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict reaction pathways and transition states for key steps like Knoevenagel condensation .
  • Reaction Path Screening : Employ algorithms to identify optimal catalysts (e.g., piperidine vs. DBU) and solvent systems (dielectric constant >30) .
  • Feedback Loops : Integrate experimental yields with computational data to refine predictive models.

Advanced: How can structure-activity relationship (SAR) studies be designed using analogs?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace 2-phenylethyl with isobutyl or benzyl groups) to assess steric/electronic effects on bioactivity .
  • Biological Assays : Test analogs against target enzymes (e.g., tyrosine kinases) using fluorescence polarization or SPR to quantify binding affinity .
  • Data Correlation : Use multivariate analysis to link structural features (e.g., logP of substituents) to activity trends .

Advanced: How to resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Source Validation : Cross-reference studies using authenticated samples (e.g., NMR purity >95%) to exclude batch variability .
  • Experimental Replication : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) and cell lines (e.g., HEK293 vs. HeLa) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent DMSO concentration) .

Advanced: What strategies address solubility challenges in formulation studies?

Methodological Answer:

  • Co-Solvent Systems : Test PEG-400 or cyclodextrin inclusion complexes to enhance aqueous solubility (logP >3 indicates hydrophobicity) .
  • Salt Formation : Synthesize hydrochloride salts of the amino group to improve bioavailability .
  • Nanoformulation : Use liposomal encapsulation (e.g., phosphatidylcholine-based) for controlled release .

Advanced: What mechanistic insights exist for key reactions in the synthesis?

Methodological Answer:

  • Knoevenagel Condensation : DFT studies suggest a six-membered transition state stabilized by enolate formation, with rate-limiting proton transfer .
  • Thiazolidin Ring Formation : Radical scavengers (e.g., BHT) reduce disulfide byproducts, confirming a radical-mediated pathway .
  • Catalyst Role : Piperidine acts as both base and proton shuttle, lowering activation energy by 15–20 kJ/mol .

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